Saikogenin D

Descripción general

Descripción

Saikogenin D is a compound isolated from Bupleurum chinense and has anti-inflammatory effects . It activates epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites secondarily inhibit prostaglandin E2 (PGE2) production .

Synthesis Analysis

Saikogenin D is isolated from Bupleurum chinense . It’s not synthesized but extracted from natural sources. The exact process of extraction is not detailed in the available resources.Molecular Structure Analysis

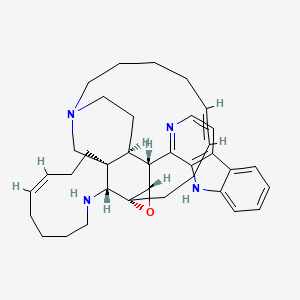

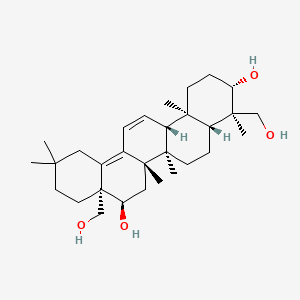

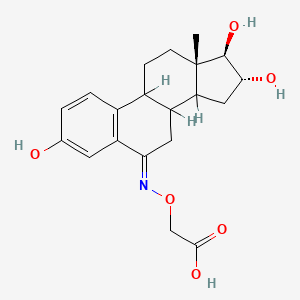

The molecular formula of Saikogenin D is C30H48O4 . Its molecular weight is 472.7 . The structure contains 9 defined stereocenters .Chemical Reactions Analysis

Saikogenin D activates epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit prostaglandin E2 (PGE2) production .Physical And Chemical Properties Analysis

The physical and chemical properties of Saikogenin D include a molecular weight of 472.7 and a molecular formula of C30H48O4 . More specific properties such as solubility and stability are not detailed in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Saikosaponins

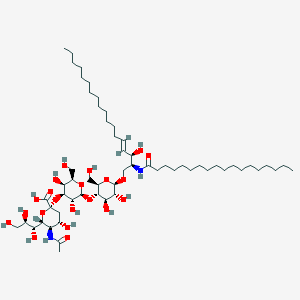

Saikogenin D is a key component in the synthesis of Saikosaponins, which are oleanane-type saponins. These saponins exhibit a wide range of biological and pharmacological activities . The synthesis of Saikosaponin A/D and their natural congeners, including prosaikosaponin F, G, saikosaponin Y, prosaikogenin, and clinoposaponin I, has been reported .

Anti-Inflammatory Mechanism

Saikogenin D has been studied for its anti-inflammatory mechanism. It has been found to inhibit the production of prostaglandin E2 in C6 rat glioma cells . This inhibition is achieved through the accumulation of an arachidonic acid metabolite .

Epoxygenase Activation

Saikogenin D has been found to activate epoxygenases, which rapidly convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit prostaglandin E2 production .

Enzyme Transformation

Saikogenin D can be converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity .

Pharmacological Activities

Saikogenin D, as a part of Saikosaponin D, exhibits a variety of pharmacological activities, including anti-inflammatory, anti-tumor, neuro-regulation, immuno-regulation, hepatoprotection, and antiviral effects .

6. Quality Evaluation of Traditional Chinese Medicine Saikogenin D, as a part of Saikosaponin D, is used as a marker for the evaluation of the quality of Radix Bupleuri, a common traditional Chinese medicine .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While Saikogenin D has shown promising anti-inflammatory effects, more research is needed, especially in vivo antitumor effects and pharmacokinetics of the compound . Further investigations and screenings are required to explore other Bupleurum species, to evaluate the clinical safety and possible interactions with other drugs or herbs .

Propiedades

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-IULQVHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saikogenin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?

A1: Saikogenin D indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, Saikogenin D appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].

Q2: How does Saikogenin D impact intracellular calcium levels?

A2: Saikogenin D elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].

Q3: What is the structural difference between Saikogenin D and its precursor, Prosaikogenin D?

A3: Prosaikogenin D is a glycoside of Saikogenin D. This means that Saikogenin D represents the aglycone structure, while Prosaikogenin D has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].

Q4: Is Saikogenin D the only bioactive compound found in Bupleurum chinense roots?

A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to Saikogenin D, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].

Q5: Does the presence of a sugar moiety impact the biological activity of Saikogenin D?

A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of Saikogenin D and its derivatives. For instance, while Saikogenin D itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prosaikogenin D, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].

Q6: What analytical techniques are used to quantify Saikogenin D and related compounds?

A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of Saikogenin D and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].

Q7: Has Saikogenin D been tested in any animal models of disease?

A7: Yes, Saikogenin D has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that Saikogenin D can activate these immune cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)

![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)

![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)

![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)

![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)